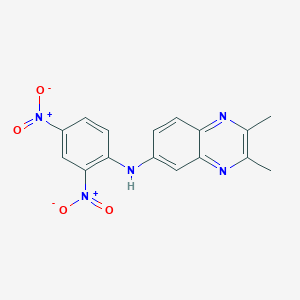
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is a complex organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a quinoxaline ring substituted with two methyl groups and an amine group attached to a dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable quinoxaline derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline oxides, amino derivatives, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the uncoupling of oxidative phosphorylation. This results in the dissipation of the proton motive force and a decrease in ATP production .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar protonophore activity.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and shares the dinitrophenyl moiety.
Uniqueness
N-(2,4-Dinitrophenyl)-2,3-dimethylquinoxalin-6-amine is unique due to the presence of the quinoxaline ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87967-58-6 |
|---|---|
Fórmula molecular |
C16H13N5O4 |
Peso molecular |
339.31 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C16H13N5O4/c1-9-10(2)18-15-7-11(3-5-13(15)17-9)19-14-6-4-12(20(22)23)8-16(14)21(24)25/h3-8,19H,1-2H3 |
Clave InChI |
JBOCHHQCSYUCCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
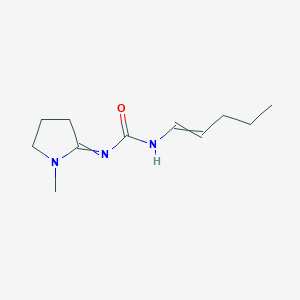
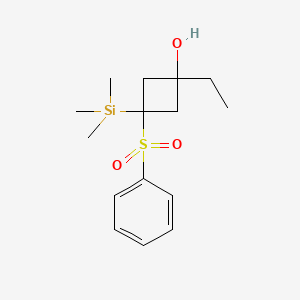
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
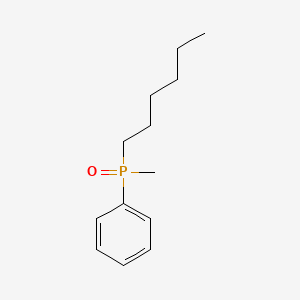
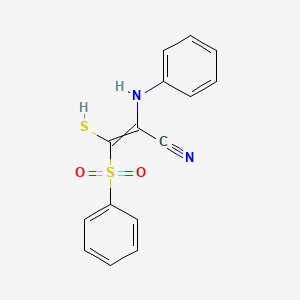
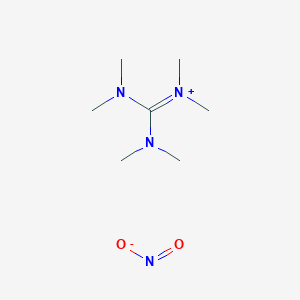
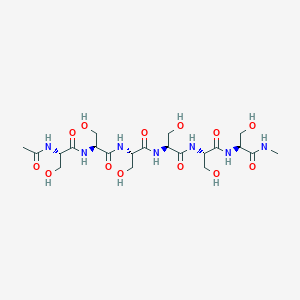
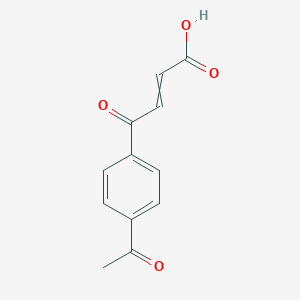
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
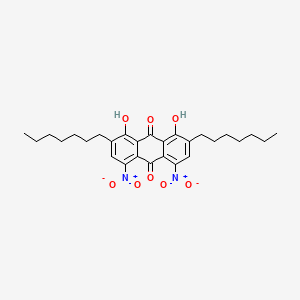
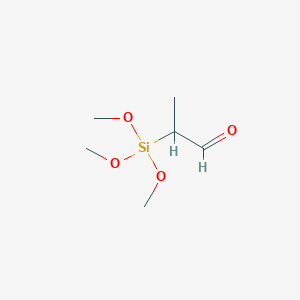
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
